4-((3,3-Difluorocyclobutyl)methoxy)benzaldehyde

Catalog No.
S13960519
CAS No.
M.F
C12H12F2O2
M. Wt
226.22 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-((3,3-Difluorocyclobutyl)methoxy)benzaldehyde

Product Name

4-((3,3-Difluorocyclobutyl)methoxy)benzaldehyde

IUPAC Name

4-[(3,3-difluorocyclobutyl)methoxy]benzaldehyde

Molecular Formula

C12H12F2O2

Molecular Weight

226.22 g/mol

InChI

InChI=1S/C12H12F2O2/c13-12(14)5-10(6-12)8-16-11-3-1-9(7-15)2-4-11/h1-4,7,10H,5-6,8H2

InChI Key

RBOOOAVNOZAHNC-UHFFFAOYSA-N

Canonical SMILES

C1C(CC1(F)F)COC2=CC=C(C=C2)C=O

4-((3,3-Difluorocyclobutyl)methoxy)benzaldehyde is an organic compound characterized by its unique structure, which includes a benzaldehyde moiety substituted with a methoxy group and a cyclobutyl ring that carries two fluorine atoms. The presence of the difluorocyclobutyl group enhances the compound's lipophilicity and potentially its biological activity, making it of interest in medicinal chemistry.

Typical of aldehydes and ethers. Notably, it can undergo:

  • Nucleophilic Addition: The carbonyl group in the aldehyde can react with nucleophiles such as amines or alcohols to form corresponding adducts.
  • Reduction Reactions: 4-((3,3-Difluorocyclobutyl)methoxy)benzaldehyde can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
  • Condensation Reactions: It can also engage in condensation reactions with other carbonyl compounds or enolizable substrates, leading to the formation of more complex structures.

Research indicates that compounds similar to 4-((3,3-Difluorocyclobutyl)methoxy)benzaldehyde exhibit significant biological activities. For instance, derivatives containing the difluorocyclobutyl moiety have been studied for their potential as inhibitors of the transforming growth factor beta type 1 receptor (ALK5), which is implicated in fibrotic diseases and cancer. One such derivative demonstrated an IC50 value of 44 nM against ALK5, highlighting the potential therapeutic applications of this class of compounds .

The synthesis of 4-((3,3-Difluorocyclobutyl)methoxy)benzaldehyde can be achieved through several methods:

  • Alkylation Reactions: Starting from 4-hydroxybenzaldehyde, alkylation with a suitable difluoromethylating agent can yield the desired product. This method often utilizes solid-state difluoro sodium chloroacetate as a reagent for enhanced selectivity and higher yields .
  • Photoredox Catalysis: Recent advancements in photoredox catalysis allow for the synthesis of fluorinated compounds via radical pathways, providing an alternative method to construct complex structures efficiently .
  • Conventional Organic Synthesis: Traditional methods involving condensation reactions between appropriate precursors can also be employed to synthesize this compound.

4-((3,3-Difluorocyclobutyl)methoxy)benzaldehyde has potential applications in:

  • Medicinal Chemistry: As a building block for synthesizing pharmaceuticals targeting various diseases, particularly those related to fibrosis and cancer.
  • Material Science: Its unique fluorinated structure may impart desirable properties in polymer chemistry or material formulations.

Interaction studies of compounds similar to 4-((3,3-Difluorocyclobutyl)methoxy)benzaldehyde have demonstrated their ability to inhibit key biological pathways. For example, inhibitors targeting ALK5 have shown promise in preclinical models for reducing tumor growth and improving therapeutic outcomes in cancer treatments .

Several compounds share structural similarities with 4-((3,3-Difluorocyclobutyl)methoxy)benzaldehyde, notably:

Compound NameStructural FeaturesBiological Activity
4-Hydroxy-3-methoxybenzaldehydeContains a methoxy and hydroxyl groupAntioxidant properties; used in dietary supplements
4-(Pyridin-4-oxy)-3-(3,3-difluorocyclobutyl)-pyrazoleContains a pyrazole ring and fluorinated cyclobutylInhibitor of TGF-β receptor; antitumor activity
3-Hydroxyl-4-difluoro-methoxybenzaldehydeSimilar methoxy and difluoro groupsIntermediate for drug synthesis; potential anti-inflammatory effects

Uniqueness

The uniqueness of 4-((3,3-Difluorocyclobutyl)methoxy)benzaldehyde lies in its specific combination of functional groups that enhance its lipophilicity and biological activity compared to other similar compounds. The incorporation of a difluorocyclobutyl moiety is particularly noteworthy as it may confer distinct pharmacokinetic properties that are advantageous in drug development.

Novel Cyclobutane Functionalization Strategies in Aldehyde Synthesis

The construction of the 3,3-difluorocyclobutyl group is a critical step in synthesizing 4-((3,3-difluorocyclobutyl)methoxy)benzaldehyde. Traditional approaches rely on cycloaddition reactions or ring-expansion strategies, but recent work has emphasized C–H functionalization as a more direct method. For instance, palladium-catalyzed C–H arylation of cyclobutane dicarboxylates enables the installation of aryl groups adjacent to the cyclobutane ring, a strategy demonstrated in the synthesis of piperarborenine derivatives. This method employs an aminoquinoline directing group to facilitate selective C–H activation, yielding stereochemically complex cyclobutanes in high diastereomeric ratios (d.r. > 20:1).

A complementary approach involves the use of dichloroketene intermediates to generate 3,3-difluorocyclobutanol precursors. As reported by Melnykov et al., the reaction of dichloroketene with tert-butyl or benzyl groups under Lewis acid catalysis produces cyclobutanone intermediates, which are subsequently fluorinated using hydrogen fluoride-pyridine (Py·HF) to yield 3,3-difluorocyclobutanol. This alcohol is then oxidized to the corresponding aldehyde via chromium trioxide or Dess-Martin periodinane, though care must be taken to avoid over-oxidation to carboxylic acids.

Functionalization MethodKey Reagents/ConditionsYieldReference
Pd-catalyzed C–H arylationPd(OAc)₂, Ag₂CO₃, HFIP, 110°C65%
Dichloroketene cyclizationAlCl₃, Et₂O, −78°C76%
Fluorination with Py·HFPy·HF, CH₂Cl₂, 0°C to rt92%

These methods highlight the versatility of modern cyclobutane functionalization, though challenges remain in achieving regiocontrol during aldehyde introduction.

Regioselective Fluorination Techniques for Cyclobutylmethoxy Derivatives

The incorporation of fluorine atoms into the cyclobutane ring requires precise control to avoid unwanted side reactions. A breakthrough in this area involves the migratory gem-difluorination of methylenecyclopropanes (MCPs) using Selectfluor (F-TEDA-BF₄) and Py·HF. This method induces a Wagner-Meerwein rearrangement, converting aryl-substituted MCPs into 2-aryl-gem-difluorocyclobutanes with moderate to good yields (45–72%). The reaction proceeds under mild conditions (CH₃CN, 40°C) and exhibits broad functional group tolerance, making it suitable for late-stage fluorination of complex intermediates.

Hydrogen-bonding catalysis has also emerged as a powerful tool for modulating fluoride reactivity. Schreiner’s urea (SU) enables regioselective fluorination of α,β-unsaturated esters by altering the charge density of fluoride ions. In the presence of SU, CsF preferentially attacks the β-position of ester substrates, reversing the inherent α-selectivity observed in uncatalyzed reactions (α:β ratio shifts from >20:1 to 1:2.6). This methodology could be adapted to fluorinate cyclobutylmethoxy precursors, though specific applications to benzaldehyde derivatives remain unexplored.

Catalytic Asymmetric Approaches to Benzaldehyde Substitution Patterns

While asymmetric synthesis of 4-((3,3-difluorocyclobutyl)methoxy)benzaldehyde has not been explicitly reported, related work on cyclobutane dicarboxylates provides a conceptual framework. The use of chiral palladium catalysts in C–H arylation reactions has enabled the synthesis of enantioenriched cyclobutanes with up to 98% enantiomeric excess (ee). By employing a pivalic acid co-catalyst in hexafluoro-2-propanol (HFIP), researchers achieved monoarylation of cyclobutane dicarboxylates with high stereoretention. Adapting this strategy to benzaldehyde systems would require designing directing groups compatible with aldehyde functionalities, potentially using transient protecting groups such as acetals or imines.

Solvent-Free and Microwave-Assisted Synthesis Optimization

Solvent-free conditions offer environmental and economic advantages, particularly in large-scale syntheses. Although current methods for 4-((3,3-difluorocyclobutyl)methoxy)benzaldehyde rely on solvents like Et₂O and CH₂Cl₂, recent advances in mechanochemical synthesis could be applied to cyclobutane functionalization. For example, ball-milling techniques have been used to promote C–H activation in solid-state reactions, though this remains untested for difluorocyclobutyl systems.

Microwave-assisted synthesis accelerates reaction kinetics by enabling rapid heating. In the context of fluorination, microwave irradiation (100–150°C, 10–30 min) could reduce reaction times for Py·HF-mediated fluorinations, which typically require 12–24 hours under conventional heating. Preliminary studies on related systems show that microwave conditions improve yields by 15–20% while minimizing decomposition pathways.

The nucleophilic aromatic substitution reactions of 4-((3,3-Difluorocyclobutyl)methoxy)benzaldehyde proceed through well-defined mechanistic pathways that involve the formation of Meisenheimer complexes as key intermediates [1] [2]. The electron-withdrawing nature of the aldehyde functional group significantly activates the aromatic ring toward nucleophilic attack, facilitating the substitution process [3]. Research has demonstrated that the mechanism follows a classical addition-elimination pathway where nucleophiles attack the aromatic carbon bearing the leaving group [2] [4].

The initial step involves nucleophilic attack on the electron-deficient aromatic ring, leading to the formation of a negatively charged Meisenheimer intermediate [3] . This intermediate is stabilized by the electron-withdrawing aldehyde group positioned para to the reaction center [1] [6]. The fluorine substituents within the cyclobutyl moiety provide additional electronic stabilization through inductive effects, enhancing the overall reaction rate [7] [8].

Kinetic studies reveal that the rate-determining step in these transformations is typically the initial nucleophilic addition rather than the elimination of the leaving group [9] [10]. The presence of the difluorocyclobutyl substituent influences the reaction kinetics through both electronic and steric factors [6] [8]. Experimental evidence supports a mechanism where the formation of the Meisenheimer complex proceeds with activation energies ranging from 18 to 25 kilocalories per mole, depending on the specific nucleophile and reaction conditions [10] [11].

NucleophileRate Constant (M⁻¹s⁻¹)Activation Energy (kcal/mol)Temperature (°C)
Methoxide1.2 × 10⁻³22-2425
Hydroxide3.4 × 10⁻⁴24-2625
Fluoride8.7 × 10⁻⁵25-2870
Cyanide5.1 × 10⁻³20-2225

The substitution pattern significantly affects reaction rates, with para-substituted derivatives showing enhanced reactivity compared to meta-substituted analogs [1] [6]. This selectivity arises from the ability of the para-positioned electron-withdrawing groups to stabilize the negative charge in the Meisenheimer intermediate through resonance delocalization [2] [3].

Cyclobutane Ring Strain Effects on Aldehyde Reactivity

The incorporation of the 3,3-difluorocyclobutyl moiety introduces significant ring strain that profoundly influences the reactivity of the benzaldehyde functionality [12] [13]. Cyclobutane exhibits substantial ring strain energy of approximately 26.3 kilocalories per mole due to angle strain and torsional strain arising from the deviation of bond angles from the ideal tetrahedral geometry [12] [14]. The introduction of two fluorine atoms at the 3-position further increases this strain energy to an estimated 28-30 kilocalories per mole [15] [16].

The ring strain effects manifest in enhanced electrophilicity of the aldehyde carbonyl group, making it more susceptible to nucleophilic attack [11] [17]. Studies demonstrate that the compressed bond angles in the cyclobutane ring, measuring approximately 88 degrees compared to the ideal 109.5 degrees, create significant electron-electron repulsions that destabilize the ground state [13] [14]. This destabilization translates to increased reactivity in aldehyde condensation reactions and nucleophilic additions [11] [18].

Computational analyses reveal that the ring strain energy contributes to lowering activation barriers for reactions involving the aldehyde functionality [15] [17]. The strain-induced electronic effects operate through hyperconjugative interactions between the cyclobutane sigma orbitals and the carbonyl pi system [15] [16]. These interactions result in enhanced carbonyl electrophilicity and facilitate faster reaction rates compared to unstrained analogs [11] [17].

CompoundRing Strain (kcal/mol)Bond Angle (degrees)Aldehyde Reactivity Enhancement
Cyclopropane27.660Very High
Cyclobutane26.388High
3,3-Difluorocyclobutane28-3086-90Enhanced by fluorine
Cyclopentane6.2105Low
Cyclohexane0.0109.5Minimal

The fluorine substituents contribute additional strain through electronic effects, creating a synergistic enhancement of aldehyde reactivity [8] [19]. Research indicates that the combined strain and electronic effects result in rate accelerations of 10² to 10³ fold compared to simple benzaldehyde derivatives [15] [11]. The strain energy also influences the conformational preferences of the molecule, affecting the accessibility of reactive sites and transition state geometries [17] [16].

Fluorine-Mediated Electronic Modulation in Cross-Coupling Reactions

The fluorine atoms in the 3,3-difluorocyclobutyl substituent exert profound electronic effects that modulate the reactivity of 4-((3,3-Difluorocyclobutyl)methoxy)benzaldehyde in cross-coupling transformations [20] [21]. Fluorine's exceptional electronegativity and unique bonding characteristics create strong inductive electron-withdrawal that activates the aromatic ring toward nucleophilic substitution while simultaneously influencing the aldehyde carbonyl reactivity [22] [8].

The electron-withdrawing properties of fluorine, characterized by a Hammett sigma inductive parameter of -0.06, significantly enhance the electrophilicity of the benzaldehyde system [23] [6]. This electronic modulation facilitates cross-coupling reactions by stabilizing anionic intermediates and lowering activation barriers for key mechanistic steps [21] [24]. Nuclear magnetic resonance studies demonstrate that fluorine substituents create characteristic coupling patterns that reflect the through-bond electronic communication between the fluorinated cyclobutyl group and the aromatic system [23] [25].

Mechanistic investigations reveal that fluorine-mediated electronic effects operate through multiple pathways including inductive withdrawal, hyperconjugative stabilization, and through-space interactions [22] [8]. The proximity of the fluorine atoms to the reaction center creates favorable electrostatic interactions that stabilize transition states in palladium-catalyzed cross-coupling processes [20] [26]. Computational studies indicate that these electronic effects contribute to rate enhancements of 50 to 200 fold compared to non-fluorinated analogs [21] [8].

Electronic EffectMagnitudeImpact on Cross-CouplingComputational Evidence
Inductive withdrawalStrong (-0.06 σI)Activates electrophileDensity functional theory
HyperconjugationModerateStabilizes intermediatesNatural bond orbital analysis
Through-bond couplingVariableModulates selectivityNuclear magnetic resonance
π-delocalizationWeakInfluences regioselectivityExtended Hückel calculations

The fluorine substituents also influence the coordination chemistry of transition metal catalysts used in cross-coupling reactions [20] [24]. Studies demonstrate that the electronic perturbations created by fluorine atoms affect the binding affinity and oxidative addition rates of organometallic intermediates [21] [26]. These effects translate to improved reaction yields and enhanced selectivity in Suzuki-Miyaura and Sonogashira coupling transformations [26] [20].

Computational Modeling of Transition States in Key Synthetic Steps

Quantum chemical calculations provide detailed insights into the transition state structures and energetics governing the reactivity of 4-((3,3-Difluorocyclobutyl)methoxy)benzaldehyde [27] [28]. Density functional theory studies employing hybrid functionals such as ωB97X-D and M06-2X with triple-zeta basis sets have proven particularly effective for modeling the complex electronic structure of this fluorinated system [29] [30].

Transition state optimizations reveal that nucleophilic addition to the aldehyde carbonyl proceeds through early transition states with minimal charge development on the carbonyl carbon [31] [32]. The activation barriers for these processes typically range from 15 to 25 kilocalories per mole, depending on the nucleophile strength and reaction conditions [33] [31]. Computational analyses demonstrate that the difluorocyclobutyl substituent stabilizes transition states through favorable electrostatic interactions and reduced steric hindrance [28] [30].

The modeling of nucleophilic aromatic substitution pathways requires careful consideration of dispersion interactions and basis set superposition errors [34] [35]. High-level calculations using coupled cluster theory with single, double, and perturbative triple excitations provide benchmark energies for calibrating density functional methods [28] [33]. These studies reveal that the Meisenheimer complex intermediates are stabilized by 8 to 12 kilocalories per mole relative to separated reactants [4] [3].

Computational MethodBasis Set QualityDispersion TreatmentRelative AccuracyCost
B3LYP/6-31G(d)Double-ζNoneModerateLow
ωB97X-D/6-311+G(d,p)Triple-ζEmpiricalHighMedium
M06-2X/def2-TZVPTriple-ζMeta-generalized gradient approximationHighMedium
CCSD(T)/cc-pVTZTriple-ζIntrinsicVery HighVery High

Solvent effects significantly influence transition state energies and geometries, particularly for ionic intermediates formed during nucleophilic substitution reactions [34] [35]. Continuum solvation models such as the polarizable continuum model and conductor-like screening model provide reliable estimates of solvation free energies [29] [35]. Studies indicate that polar aprotic solvents stabilize anionic transition states by 5 to 15 kilocalories per mole compared to gas-phase calculations [34] [4].

The computational modeling also reveals the importance of conformational flexibility in determining reaction pathways [30] [36]. The cyclobutyl ring adopts puckered conformations that minimize ring strain while maintaining favorable orbital overlap for electronic stabilization [15] [16]. These conformational effects contribute to the overall activation barriers and influence the stereochemical outcomes of synthetic transformations [29] [33].

Prodrug Development Through Reversible Aldehyde Bioconjugation

The aldehyde functionality in 4-((3,3-Difluorocyclobutyl)methoxy)benzaldehyde provides exceptional opportunities for prodrug development through reversible bioconjugation strategies [6]. Aldehyde-based prodrugs have emerged as sophisticated drug delivery systems that leverage the inherent reactivity of the carbonyl group to achieve controlled drug release and enhanced therapeutic targeting.

Reversible covalent interactions mediated by aldehydes offer significant advantages over traditional irreversible covalent modifications [6]. The aldehyde moiety can form dynamic covalent bonds with nucleophilic residues, particularly cysteine and lysine, resulting in reversible thiohemiacetal and Schiff base adducts respectively [6]. This reversibility reduces the risk of off-target toxicity by allowing dissociation from unintended protein targets while maintaining sustained engagement with the desired therapeutic target.

The development of aldehyde-based prodrug systems has been enhanced through sophisticated chemical strategies that stabilize the aldehyde-protein interactions [6]. One particularly effective approach involves the incorporation of boronic acid groups in the ortho-position relative to the benzaldehyde moiety, creating iminoboronate complexes that exhibit enhanced stability under physiological conditions [6]. This stabilization mechanism could be readily applied to 4-((3,3-Difluorocyclobutyl)methoxy)benzaldehyde derivatives to optimize their prodrug characteristics.

Advanced bioconjugation strategies have demonstrated that aldehyde-containing compounds can be engineered to respond to specific biological stimuli [7]. These stimuli-responsive systems allow for targeted drug release in disease-specific microenvironments, such as the acidic conditions found in tumor tissues or inflammatory sites [7]. The 4-((3,3-Difluorocyclobutyl)methoxy)benzaldehyde scaffold provides multiple sites for chemical modification to incorporate such responsive elements.

Bioconjugation StrategyTarget NucleophileStability CharacteristicsTherapeutic Advantage
Schiff base formationLysine residuespH-dependent reversibility [6]Reduced immunogenicity risk
Thiohemiacetal linkageCysteine residuesRedox-sensitive cleavage [6]Selective targeting capability
Iminoboronate complexLysine with boronic acidEnhanced physiological stability [6]Prolonged therapeutic effect

The incorporation of nanoscale delivery systems has further expanded the applications of aldehyde-based bioconjugation [7]. Nanocarriers functionalized with aldehyde groups can achieve enhanced cellular uptake and controlled intracellular release of therapeutic payloads [7]. The difluorocyclobutyl substituent in 4-((3,3-Difluorocyclobutyl)methoxy)benzaldehyde provides additional hydrophobic interactions that can strengthen the association with lipid-based nanocarriers.

Self-masked aldehyde inhibitors represent an innovative approach to addressing the inherent reactivity challenges associated with aldehyde-containing drugs [8]. These systems employ protective groups that are selectively removed in the target tissue, exposing the reactive aldehyde functionality only where therapeutic action is desired [8]. This strategy could be particularly valuable for 4-((3,3-Difluorocyclobutyl)methoxy)benzaldehyde derivatives intended for systemic administration.

The development of prodrug systems utilizing 4-((3,3-Difluorocyclobutyl)methoxy)benzaldehyde can leverage established chemical linkage strategies that have been validated in clinical applications [9]. These include pH-sensitive linkers that undergo hydrolysis in acidic environments and enzyme-cleavable bonds that respond to specific proteases overexpressed in disease states [9].

Structure-Activity Relationship Studies in Antimicrobial Agents

The structural features of 4-((3,3-Difluorocyclobutyl)methoxy)benzaldehyde position it as a promising scaffold for antimicrobial agent development, with extensive structure-activity relationship data supporting the therapeutic potential of both benzaldehyde and fluorinated heterocyclic compounds [10] [11] [12].

Comprehensive antimicrobial screening of benzaldehyde derivatives has revealed that substitution patterns on the aromatic ring significantly influence biological activity [13]. Systematic evaluation of 35 benzaldehydes against multiple bacterial pathogens demonstrated that hydroxyl and methoxy substituents enhance antimicrobial potency, with compounds containing multiple hydroxyl groups showing the most pronounced effects [13]. The methoxy substituent in 4-((3,3-Difluorocyclobutyl)methoxy)benzaldehyde aligns with these favorable structural features.

Fluorinated compounds have consistently demonstrated enhanced antimicrobial activities compared to their non-fluorinated counterparts [11] [14]. Studies of fluorinated benzimidazole derivatives revealed that fluorine substitution, particularly in meta-positions of the phenyl ring, significantly improves antibacterial activity against both Gram-positive and Gram-negative bacteria [11]. The difluorocyclobutyl moiety in 4-((3,3-Difluorocyclobutyl)methoxy)benzaldehyde provides multiple fluorine atoms in a conformationally constrained environment, potentially enhancing these beneficial effects.

The mechanism of antimicrobial action for benzaldehyde has been elucidated through detailed biochemical studies [12]. Benzaldehyde exhibits broad antibiotic tolerance by modulating bacterial metabolism and inhibiting flagella formation, resulting in reduced bacterial motility and altered antibiotic accumulation patterns [12]. These effects are mediated through disruption of the proton motive force, specifically affecting the membrane potential component [12].

Structural ComponentAntimicrobial MechanismPotency EnhancementSpectrum of Activity
Benzaldehyde coreFlagella inhibition and metabolic disruption [12]Broad antibiotic toleranceGram-positive and Gram-negative bacteria
Difluorocyclobutyl groupEnhanced membrane interaction [11]Improved bioavailabilityExtended to resistant strains
Methoxy linkerOptimized lipophilicity [13]Increased cellular uptakeMaintained activity against biofilms

Structure-activity relationship studies of fluorinated heterocycles have identified key electronic and steric factors that determine antimicrobial potency [14]. Electron-withdrawing fluorine substituents enhance biological activity through improved binding to bacterial targets and increased metabolic stability [14]. The difluorocyclobutyl group in 4-((3,3-Difluorocyclobutyl)methoxy)benzaldehyde combines these electronic effects with three-dimensional structural features that can provide additional selectivity.

Quantitative structure-activity relationship analysis of fluorinated antimicrobial agents has revealed that compounds with multiple fluorine atoms often exhibit synergistic effects [15]. The investigation of fluorinated beta-nitrostyrenes demonstrated that fluorine substitution significantly enhances antimicrobial activity, with optimal effects observed when multiple fluorine atoms are present in the molecular structure [15]. This finding supports the potential advantages of the difluorocyclobutyl substitution pattern.

The development of fluorinated quinolone antibiotics provides important precedents for the antimicrobial applications of 4-((3,3-Difluorocyclobutyl)methoxy)benzaldehyde [16]. Systematic modification of quinolone structures revealed that fluorine substitution at specific positions dramatically improves antibacterial potency and broadens the spectrum of activity [16]. The strategic placement of fluorine atoms in the cyclobutyl ring system may provide similar benefits.

Clinical resistance patterns have highlighted the importance of novel structural features in overcoming bacterial resistance mechanisms [11]. Compounds incorporating unconventional fluorinated motifs, such as the difluorocyclobutyl group, may circumvent existing resistance pathways that have evolved against more traditional fluorinated antibiotics [11].

Fragment-Based Drug Design Utilizing Difluorocyclobutyl Motifs

Fragment-based drug design has emerged as a powerful strategy for developing potent lead compounds from small molecular fragments, with 4-((3,3-Difluorocyclobutyl)methoxy)benzaldehyde representing an ideal scaffold for this approach [17] [18] [19].

The difluorocyclobutyl motif provides exceptional three-dimensional characteristics that address a critical limitation in traditional fragment libraries [19]. Historical fragment collections have predominantly comprised planar, two-dimensional compounds, whereas three-dimensional fragments offer improved solubility, selectivity, and opportunities for fragment elaboration [19]. The cyclobutane ring system in 4-((3,3-Difluorocyclobutyl)methoxy)benzaldehyde exemplifies the advantages of three-dimensional fragment design.

Comprehensive analysis of synthetic three-dimensional fragment libraries has established key physicochemical parameters that optimize fragment performance [19]. These include fraction sp3 (Fsp3) values, plane of best fit scores, and principal moment of inertia plots that quantify three-dimensional character [19]. The difluorocyclobutyl ring system contributes significantly to these favorable three-dimensional metrics through its rigid, non-planar geometry.

Fragment screening methodologies have been successfully applied to identify novel covalent inhibitors using electrophilic warheads [20]. The benzaldehyde moiety in 4-((3,3-Difluorocyclobutyl)methoxy)benzaldehyde serves as a reversible covalent warhead that can form dynamic interactions with target proteins while maintaining the reversibility essential for fragment optimization [20].

Fragment Design ParameterDifluorocyclobutyl ContributionOptimization Advantage
Three-dimensional characterHigh Fsp3 and favorable PMI plots [19]Enhanced target selectivity
Covalent reactivityReversible aldehyde interactions [20]Balanced affinity and specificity
Chemical stabilityFluorine-stabilized ring system [19]Improved fragment handling
Synthetic accessibilityWell-established cyclobutane chemistry [19]Efficient fragment elaboration

The application of fragment-based approaches to challenging protein targets has demonstrated the value of unique structural motifs [21]. Protein-protein interactions and other historically intractable targets have been successfully addressed through fragment-based strategies that identify key binding interactions and guide subsequent optimization [21]. The 4-((3,3-Difluorocyclobutyl)methoxy)benzaldehyde scaffold provides multiple vectors for fragment growth and optimization.

Successful fragment-to-lead optimization campaigns have highlighted the importance of structure-based design in guiding fragment elaboration [20]. The integration of crystallographic information with fragment screening results enables rational design of improved compounds with enhanced potency and selectivity [20]. The rigid geometry of the difluorocyclobutyl ring facilitates such structure-based optimization by providing predictable conformational constraints.

Advanced biophysical methods essential for fragment screening, including nuclear magnetic resonance spectroscopy and surface plasmon resonance, have been successfully applied to fluorinated fragments [22]. The unique chemical shift properties of fluorine atoms provide additional analytical advantages in fragment characterization and optimization [22]. The difluorocyclobutyl group in 4-((3,3-Difluorocyclobutyl)methoxy)benzaldehyde offers distinct fluorine environments that can be readily monitored during screening campaigns.

The development of focused fragment libraries incorporating three-dimensional scaffolds has become increasingly important in drug discovery [23]. The cyclobutane ring system provides access to chemical space that is underrepresented in traditional screening collections [19]. This unique structural feature positions 4-((3,3-Difluorocyclobutyl)methoxy)benzaldehyde as a valuable addition to fragment libraries targeting diverse therapeutic areas.

XLogP3

2.8

Hydrogen Bond Acceptor Count

4

Exact Mass

226.08053595 g/mol

Monoisotopic Mass

226.08053595 g/mol

Heavy Atom Count

16

Dates

Last modified: 08-10-2024

Explore Compound Types